3'-O-methyltricetin
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Overview
Description
3'-O-methyltricetin is the 3'-O-methyl ether of tricetin. It has a role as an antioxidant and a metabolite. It is a monomethoxyflavone, a tetrahydroxyflavone and a member of 3'-methoxyflavones. It derives from a tricetin. It is a conjugate acid of a this compound(1-).
2-(3, 4-Dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one, also known as tricetin 3'-O-methyl ether or selagin, belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. 2-(3, 4-Dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-(3, 4-Dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one participates in a number of enzymatic reactions. In particular, 2-(3, 4-dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one can be biosynthesized from tricetin. 2-(3, 4-Dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one can also be converted into this compound 3-O-alpha-L-rhamnopyranoside.
Scientific Research Applications
DNA Topoisomerase I Inhibition
Research has identified 3'-O-methyltricetin as a compound with potential in inhibiting DNA topoisomerase I. This was demonstrated in a study where various flavones, including this compound, were isolated from the leaves of Lethedon tannaensis and tested for their cytotoxicity against cancer cells, showing potential as anti-cancer agents due to their interaction with DNA topoisomerases (Zahir et al., 1996).
Regulation of Inflammatory Response
3'-O-methylquercetin, a related compound to this compound, has been studied for its effects on inflammatory responses. It was found to inhibit nitric oxide production induced by lipopolysaccharide in a mouse macrophage cell line, suggesting its potential role in anti-inflammatory therapies (Jiang et al., 2006).
Autophagy Inhibition
Compounds like 3-methyladenine, sharing a structural similarity with this compound, have been used to study autophagy processes. These studies have focused on understanding how such compounds can influence cell degradation pathways, which is critical for understanding cellular responses to stress and disease conditions (Seglen & Gordon, 1982).
Biosynthesis in Microorganisms
The biosynthesis of flavonoid derivatives like tamarixetin and its 3-O-β-d-glucoside, structurally related to this compound, has been achieved in microorganisms like Escherichia coli. This research contributes to understanding how microorganisms can be used for the production of pharmacologically relevant compounds (Parajuli et al., 2018).
DNMT1 as a Predictive Biomarker
DNA methyltransferase 1 (DNMT1), while not directly related to this compound, is involved in DNA methylation processes. Research on DNMT1 in cancer cells provides insights into the molecular mechanisms of cancer development and potential therapeutic targets, which could be relevant for compounds targeting DNA methylation pathways (Mutze et al., 2011).
Properties
Molecular Formula |
C16H12O7 |
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Molecular Weight |
316.26 g/mol |
IUPAC Name |
2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-14-3-7(2-11(20)16(14)21)12-6-10(19)15-9(18)4-8(17)5-13(15)23-12/h2-6,17-18,20-21H,1H3 |
InChI Key |
UGPOBASOHYMNAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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